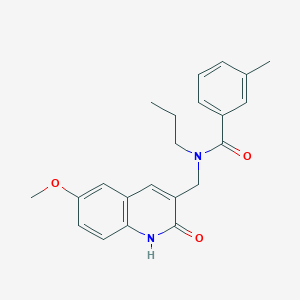

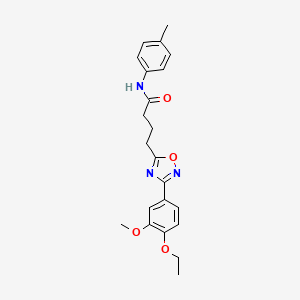

![molecular formula C23H24N4O2 B7709310 4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709310.png)

4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

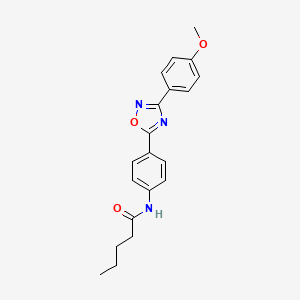

“4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study describes the synthesis and characterization of potential genotoxic impurities of sildenafil citrate drug substance .

Molecular Structure Analysis

The molecular structure of “4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is complex, with a pyrazolopyrimidine skeleton at its core . The compound also contains a benzamide group, which is a common feature in many pharmaceutical compounds .

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

4-ethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide: derivatives have shown promising anti-tubercular activity against Mycobacterium tuberculosis H37Ra. In a recent study , several compounds from this series demonstrated significant inhibitory effects. Notably, compounds 6a, 6e, 6h, 6j, and 6k exhibited potent activity, with IC50 values ranging from 1.35 to 2.18 μM. Further evaluation revealed that five of these compounds had even lower IC90 values (3.73 to 4.00 μM), indicating efficacy. Importantly, these compounds were found to be non-toxic to human cells.

Photophysical Properties

While not directly related to tuberculosis, the photophysical properties of pyrazoloquinoline derivatives have been studied extensively over the past century . Investigating the photoluminescence, absorption spectra, and fluorescence behavior of this compound class can provide insights into their potential applications in imaging, sensors, or optoelectronics.

Synthetic Strategies

Understanding the synthetic strategies for constructing 1H-pyrazolo[3,4-b]quinolines is crucial. Recent research (2017–2021) has focused on various methods for assembling the pyrazolopyridine system . These approaches include cyclization reactions, condensation reactions, and functional group transformations. By exploring these methods, researchers can optimize the synthesis of novel derivatives for targeted applications.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been known to play a role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

Related compounds have been reported to catalyze the specific hydrolysis of cgmp to 5’-gmp , which suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that this compound might affect the cyclic nucleotide signaling pathway .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that this compound might regulate the intracellular concentration of cyclic nucleotides, thereby affecting cellular signaling .

Action Environment

It is known that the compound should be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions are necessary for maintaining its stability.

Eigenschaften

IUPAC Name |

4-ethoxy-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c1-4-12-27-22-19(14-17-7-6-15(3)13-20(17)24-22)21(26-27)25-23(28)16-8-10-18(11-9-16)29-5-2/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWRLIQHRMARPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

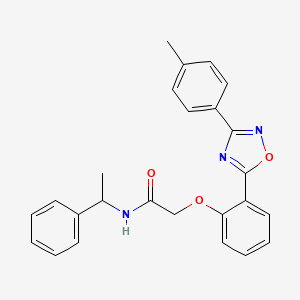

![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)

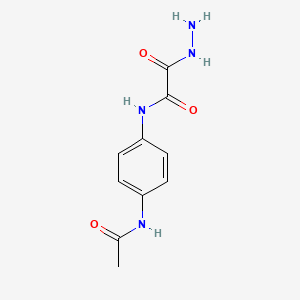

![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)